molecular formula C9H16ClNO3 B2758001 (S)-3-(Boc-amino)-1-chloro-2-butanone CAS No. 93371-30-3

(S)-3-(Boc-amino)-1-chloro-2-butanone

Cat. No.: B2758001
CAS No.: 93371-30-3
M. Wt: 221.68
InChI Key: SUMIWORFUZTLFW-LURJTMIESA-N
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Description

(S)-3-(Boc-amino)-1-chloro-2-butanone (CAS 93371-30-3) is a chiral organic building block of interest in advanced chemical synthesis. This compound, with a molecular formula of C9H16ClNO3 and a molecular weight of 221.68 g/mol, features two key reactive sites: a Boc-protected amine and a chloromethyl ketone group . The Boc (tert-butoxycarbonyl) group serves as a common protecting group for amines, allowing for selective deprotection under mild acidic conditions, while the alpha-chloro ketone moiety is a potent electrophile that can selectively react with nucleophiles, such as the side chains of amino acids in enzymatic active sites. Its primary research value lies in its application as a key intermediate in the synthesis of more complex molecules and as a reagent in proteomics for creating enzyme inhibitors, particularly serine protease inhibitors . The chiral (S) configuration at the center allows for the development of stereospecific compounds. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with care, as it is classified with specific hazard statements and requires storage in a dry, sealed environment at 2-8°C .

Properties

IUPAC Name

tert-butyl N-[(2S)-4-chloro-3-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMIWORFUZTLFW-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93371-30-3
Record name tert-butyl N-[(2S)-4-chloro-3-oxobutan-2-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Boc-amino)-1-chloro-2-butanone typically involves the protection of an amino group with a Boc group, followed by chlorination. One common method involves the reaction of (S)-3-amino-2-butanone with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The resulting Boc-protected amine is then chlorinated using thionyl chloride or another chlorinating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and solid acid catalysts to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Boc-amino)-1-chloro-2-butanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid or other strong acids.

Major Products

    Substitution: Formation of substituted amines or thiols.

    Deprotection: Formation of the free amine.

Scientific Research Applications

Synthetic Chemistry Applications

One of the primary applications of (S)-3-(Boc-amino)-1-chloro-2-butanone is as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of more complex molecules.

Building Block for Amino Acids and Peptides

This compound serves as a precursor for synthesizing amino acids and peptides. The Boc (tert-butoxycarbonyl) protecting group allows for selective reactions without interfering with other functional groups, facilitating the construction of peptide chains.

Synthesis of Bioactive Compounds

This compound has been utilized in the synthesis of bioactive molecules, including inhibitors and antagonists targeting specific biological pathways. For example, it plays a role in developing g-secretase inhibitors, which have implications in treating Alzheimer’s disease .

Medicinal Chemistry Applications

In medicinal chemistry, this compound has shown potential in drug development due to its structural features that can mimic natural substrates or inhibitors.

Anticancer Agents

Research indicates that derivatives of this compound can be modified to create compounds with anticancer properties. The ability to introduce various functional groups allows for the optimization of pharmacological profiles .

Neuropharmacology

The compound has also been explored for its potential effects on neuropharmacological targets. Its derivatives may influence neurotransmitter systems, offering avenues for developing treatments for neurological disorders .

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated the synthesis of a series of compounds derived from this compound that exhibited significant antitumor activity against various cancer cell lines. The modifications made to the core structure allowed for enhanced interaction with target proteins involved in tumor growth .

Case Study 2: Development of Neuroprotective Agents

Another research effort focused on modifying this compound to develop neuroprotective agents. These compounds were tested in models of neurodegeneration and showed promising results in reducing neuronal cell death and inflammation .

Mechanism of Action

The mechanism of action of (S)-3-(Boc-amino)-1-chloro-2-butanone involves its reactivity as a protected amine. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways and reactions .

Comparison with Similar Compounds

Key Properties :

Property Value
Molecular Formula C₉H₁₆ClNO₃
Molecular Weight 221.68 g/mol
Boiling Point Not reported
Melting Point Not reported
XLogP3 (estimated) ~1.5 (moderate lipophilicity)
Key Functional Groups Boc-amino, chloro, ketone

Structural and Functional Analogues

(3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone

CAS: 102123-74-0 Molecular Formula: C₁₅H₂₀ClNO₃ Molecular Weight: 297.78 g/mol Key Differences:

  • Addition of a phenyl group at the 4-position increases molecular weight and lipophilicity (XLogP3 = 3.3 vs. ~1.5 for the parent compound) .
  • The phenyl group enhances aromatic interactions, making this derivative suitable for synthesizing kinase inhibitors or receptor-binding molecules.
  • Higher steric hindrance may reduce reactivity in nucleophilic substitutions compared to the parent compound.
1-Chloro-2-butanone

CAS: Not explicitly provided (refer to ). Molecular Formula: C₄H₇ClO Molecular Weight: 106.55 g/mol Key Differences:

  • Lacks the Boc-amino group, resulting in unprotected amine reactivity.
  • Simpler structure with a single ketone and chloro group.
  • Higher volatility and lower molecular weight.
3-(Boc-amino)-2-butanol

CAS: 752135-63-0 Molecular Formula: C₉H₁₉NO₃ Molecular Weight: 189.25 g/mol Key Differences:

  • Hydroxyl group replaces the ketone , reducing electrophilicity.
  • Retains Boc protection, enabling selective amine deprotection.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Key Functional Groups Primary Applications
(S)-3-(Boc-amino)-1-chloro-2-butanone C₉H₁₆ClNO₃ 221.68 ~1.5 Boc-amino, chloro, ketone Drug intermediates, chiral synthesis
(3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone C₁₅H₂₀ClNO₃ 297.78 3.3 Boc-amino, chloro, ketone, phenyl Kinase inhibitors, aromatic drug synthesis
1-Chloro-2-butanone C₄H₇ClO 106.55 ~0.8 Chloro, ketone Atmospheric chemistry, solvents
3-(Boc-amino)-2-butanol C₉H₁₉NO₃ 189.25 ~1.2 Boc-amino, hydroxyl Alcohol intermediates, protecting groups

Mechanistic and Reactivity Insights

  • Chloro Group Reactivity: The chloro substituent in this compound acts as a leaving group in SN2 reactions, enabling carbon-nitrogen bond formation. This is critical in peptide coupling and alkylation steps .
  • Boc Protection : The Boc group stabilizes the amine against undesired reactions (e.g., oxidation) while allowing controlled deprotection under acidic conditions .
  • Ketone vs. Hydroxyl: The ketone in the parent compound enhances electrophilicity compared to hydroxyl-containing analogues like 3-(Boc-amino)-2-butanol, which are better suited for nucleophilic additions .

Biological Activity

(S)-3-(Boc-amino)-1-chloro-2-butanone is a chiral compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications as an intermediate in the synthesis of various pharmaceuticals. The compound's structure, characterized by a tert-butoxycarbonyl (Boc) protecting group and a chloro substituent, positions it as a versatile synthetic building block.

This compound is known for its reactivity involving nucleophilic substitutions and reductions, which can be attributed to its chloro group and carbonyl functionality. The Boc group can be removed under acidic conditions, facilitating further functionalization. This compound can participate in reactions typical of amines, such as acylation or coupling reactions with other electrophiles .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Biocatalytic Synthesis : A study demonstrated the use of various microbial strains to achieve high yields in the synthesis of chiral intermediates. For instance, strains such as Hansenula polymorpha and Pseudomonas putida showed significant efficacy in producing desired products with high enantiomeric excess (e.e.) .
  • Inhibitory Activity : Research into ketone-based inhibitors has highlighted the potential for compounds similar to this compound to act as inhibitors for viral proteases, including those from coronaviruses. These findings suggest that the compound may possess inhibitory properties that could be leveraged in antiviral drug design .

Data Table: Biological Activity Overview

Activity Type Description Reference
AntiviralPotential role in synthesizing antiviral agents like Atazanavir
Enzymatic SynthesisHigh yields of chiral alcohols and amino acids via microbial biocatalysis
Inhibition of ProteasesPossible inhibitors for viral proteases, including coronaviruses

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-3-(Boc-amino)-1-chloro-2-butanone, and how can enantiomeric purity be optimized?

  • Methodological Answer : A common approach involves the homologation of α-amino esters using chloroacetyl chloride. For example, Dengjin Wang et al. (2007) demonstrated the use of dimethylsulfoxonium ylides to extend the carbon chain while preserving stereochemistry . To optimize enantiomeric purity, chiral HPLC or capillary electrophoresis should be employed post-synthesis. Boc protection (tert-butoxycarbonyl) is critical to prevent amine degradation during reactions; ensure anhydrous conditions and use coupling agents like DCC (dicyclohexylcarbodiimide) for Boc-group stability .

Q. What analytical methodologies are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the chloro-ketone moiety and Boc-group integrity. Compare chemical shifts with NIST spectral data for analogous compounds (e.g., 4-chloro-2-butanone) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight and detect impurities.
  • IR Spectroscopy : Verify carbonyl stretches (1700–1750 cm1^{-1}) and Boc-group vibrations (1250–1350 cm1^{-1}) .

Q. How should researchers handle Boc-group stability during reactions involving this compound?

  • Methodological Answer : The Boc group is acid-labile. Avoid strongly acidic conditions (e.g., TFA) unless intentional deprotection is required. Under basic or neutral conditions, stabilize the Boc group using non-polar solvents (e.g., dichloromethane) and monitor reactions via TLC with ninhydrin staining to detect free amines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments for this compound derivatives observed in different solvent systems?

  • Methodological Answer : Discrepancies often arise from solvent-induced conformational changes. Use X-ray crystallography for unambiguous stereochemical determination, as demonstrated in related epoxide systems . For dynamic systems, employ 19F^{19}\text{F}-NMR (if fluorinated analogs are synthesized) or variable-temperature NMR to assess rotational barriers .

Q. What mechanistic considerations are critical when employing this compound in nucleophilic substitution reactions under varying pH conditions?

  • Methodological Answer : At neutral pH, the chloro-ketone undergoes SN_\text{N}2 reactions with nucleophiles (e.g., amines), but acidic conditions risk Boc deprotection. Under basic conditions (pH > 10), the ketone may undergo elimination. Use buffered systems (e.g., phosphate buffer at pH 7.4) and monitor reaction progress via in-situ FTIR to track carbonyl reactivity .

Q. How should stability studies be designed to evaluate thermal decomposition pathways of this compound in different storage conditions?

  • Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH (per ICH Q1A guidelines) and analyze degradation products via LC-MS. For thermal stability, use TGA/DSC to identify decomposition onset temperatures. Store samples at 0–6°C in amber vials under argon, as recommended for structurally similar halogenated ketones .

Q. What computational modeling strategies are suitable for predicting the reactivity of this compound in complex reaction systems?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for nucleophilic attacks. Solvent effects can be simulated using COSMO-RS. Validate predictions with kinetic studies (e.g., Eyring plots) to correlate activation parameters with computed barriers .

Data Contradiction Analysis

  • Example : Conflicting reports on Boc-group stability in polar aprotic solvents (e.g., DMF) may arise from trace water content. Always pre-dry solvents over molecular sieves and confirm water levels via Karl Fischer titration .

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